N-[4-(dimethylamino)benzyl]-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzamide
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, and an oxolane ring
Properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-methyl-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H28N2O2/c1-17-7-4-5-9-21(17)22(25)24(16-20-8-6-14-26-20)15-18-10-12-19(13-11-18)23(2)3/h4-5,7,9-13,20H,6,8,14-16H2,1-3H3 |
InChI Key |
MPTQQINHLAVGMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2CCCO2)CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These catalysts are powerful reducing agents that selectively reduce functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: This compound can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Nucleophiles: Various nucleophiles depending on the desired substitution reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHYL-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
